(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a complex organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a benzothiazole ring, a methoxy group, and a propoxyphenyl group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group. The propoxyphenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Compared to other enamides, (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenylprop-2-enamide
- N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)prop-2-enamide These compounds share the benzothiazole and methoxy groups but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and reactivity .
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-25-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(24-2)13-18(17)26-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWPZREPRMGDJ-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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